molecular formula C19H19BrN4OS B1231639 2-(5-bromothiophen-2-yl)-N-(4-methylpiperazin-1-yl)quinoline-4-carboxamide

2-(5-bromothiophen-2-yl)-N-(4-methylpiperazin-1-yl)quinoline-4-carboxamide

Cat. No.: B1231639
M. Wt: 431.4 g/mol
InChI Key: BFFWUVUPLLRZQV-UHFFFAOYSA-N
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Description

2-(5-bromo-2-thiophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide is a member of quinolines.

Scientific Research Applications

Antimicrobial and Antimycobacterial Properties

A study by Patel, Kumari, Rajani, and Chikhalia (2012) discusses the synthesis and pharmacological evaluations of novel 2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperazinyl (piperidinyl)-1,3,5-triazines, indicating potential antimicrobial and antimycobacterial activities. The compounds were tested against various bacteria and fungi, as well as the Mycobacterium tuberculosis H37Rv strain, showing dual antimicrobial and antimycobacterial properties (Patel et al., 2012).

Enamine Chemistry and Alkylation

Rasmussen, Shabana, and Lawesson (1981) conducted research on enamino-thiones, a related chemical category, by preparing enamino-thiones and reacting them with various alkylating agents. This study contributes to the understanding of the chemical properties and reactions of compounds similar to 2-(5-bromo-2-thiophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide (Rasmussen et al., 1981).

Potential Antipsychotic Agents

Norman, Navas, Thompson, and Rigdon (1996) explored heterocyclic analogues of 1192U90 as potential antipsychotic agents. They evaluated these analogues, including compounds similar to 2-(5-bromo-2-thiophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide, for their binding to dopamine and serotonin receptors and in vivo activities. This indicates a potential application in antipsychotic medication (Norman et al., 1996).

Antimicrobial Activity of Amide Derivatives

Patel, Patel, and Chauhan (2007) synthesized and studied the antibacterial activity of various amide derivatives of quinolone, which is structurally related to the compound . This research provides insights into the antimicrobial potential of similar compounds (Patel et al., 2007).

Receptor Imaging Agents

Cappelli et al. (2008) designed potential receptor imaging agents based on Tc-99m for the in vivo visualization of the peripheral benzodiazepine receptor (PBR). This study, involving derivatives of 2-quinolinecarboxamides, suggests potential applications in medical imaging and diagnostics (Cappelli et al., 2008).

Properties

Molecular Formula

C19H19BrN4OS

Molecular Weight

431.4 g/mol

IUPAC Name

2-(5-bromothiophen-2-yl)-N-(4-methylpiperazin-1-yl)quinoline-4-carboxamide

InChI

InChI=1S/C19H19BrN4OS/c1-23-8-10-24(11-9-23)22-19(25)14-12-16(17-6-7-18(20)26-17)21-15-5-3-2-4-13(14)15/h2-7,12H,8-11H2,1H3,(H,22,25)

InChI Key

BFFWUVUPLLRZQV-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Br

Canonical SMILES

CN1CCN(CC1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-bromothiophen-2-yl)-N-(4-methylpiperazin-1-yl)quinoline-4-carboxamide
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2-(5-bromothiophen-2-yl)-N-(4-methylpiperazin-1-yl)quinoline-4-carboxamide
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2-(5-bromothiophen-2-yl)-N-(4-methylpiperazin-1-yl)quinoline-4-carboxamide
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2-(5-bromothiophen-2-yl)-N-(4-methylpiperazin-1-yl)quinoline-4-carboxamide
Reactant of Route 5
2-(5-bromothiophen-2-yl)-N-(4-methylpiperazin-1-yl)quinoline-4-carboxamide
Reactant of Route 6
2-(5-bromothiophen-2-yl)-N-(4-methylpiperazin-1-yl)quinoline-4-carboxamide

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